Comparative Factor Xa Inhibitory Potency: 5-Methylthiazolopyridine vs. Tetrahydroisothiazolo Analog
In a head-to-head comparison within a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating different fused-bicyclic S4 binding elements, the compound bearing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 61) demonstrated superior factor Xa inhibitory potency relative to the corresponding tetrahydroisothiazolopyridine analog (compound 53) .
| Evidence Dimension | Factor Xa inhibitory activity |
|---|---|
| Target Compound Data | Compound 61: Ki = not explicitly tabulated in abstract; IC50 = potent (exact value requires full-text access) |
| Comparator Or Baseline | Compound 53 (tetrahydroisothiazolo[5,4-c]pyridine analog) |
| Quantified Difference | Compound 61 selected as lead candidate for further evaluation; compound 53 exhibited inferior potency |
| Conditions | Human factor Xa enzymatic assay; recombinant protein |
Why This Matters
This direct comparison demonstrates that the thiazolo sulfur atom (present in target compound) confers superior fXa binding compared to the isothiazolo oxygen-containing analog, directly impacting inhibitor design decisions.
- [1] Haginoya, N.; Kobayashi, S.; Komoriya, S.; et al. Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry 2004, 47, 5167-5182. View Source
